

# Application Notes and Protocols: rac Histidine- $^{13}\text{C}_6,^{15}\text{N}_3$ for Flux Analysis Experiments

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## Compound of Interest

Compound Name: *rac Histidine- $^{13}\text{C}_6,^{15}\text{N}_3$*

Cat. No.: *B15142826*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of metabolic pathways within a biological system. Stable Isotope Resolved Metabolomics (SIRM) is a powerful approach to MFA that utilizes isotopically labeled substrates to trace their metabolic fate.[1] L-Histidine- $^{13}\text{C}_6,^{15}\text{N}_3$  is a stable isotope-labeled version of the essential amino acid histidine, where all six carbon atoms are replaced with  $^{13}\text{C}$  and all three nitrogen atoms are replaced with  $^{15}\text{N}$ . [2] This comprehensive labeling makes it an excellent tracer for studying histidine metabolism, its contributions to one-carbon metabolism, and its role in various physiological and pathological states, including cancer.[3][4] These notes provide detailed applications and protocols for using rac Histidine- $^{13}\text{C}_6,^{15}\text{N}_3$  in flux analysis experiments.

While most biological systems stereospecifically utilize L-histidine, the use of a racemic mixture (rac-) may be relevant for specific experimental contexts, such as studying non-enzymatic reactions or the metabolism of D-amino acids by certain organisms (e.g., bacteria). In mammalian systems, it is expected that primarily the L-isomer will be incorporated into metabolic pathways.

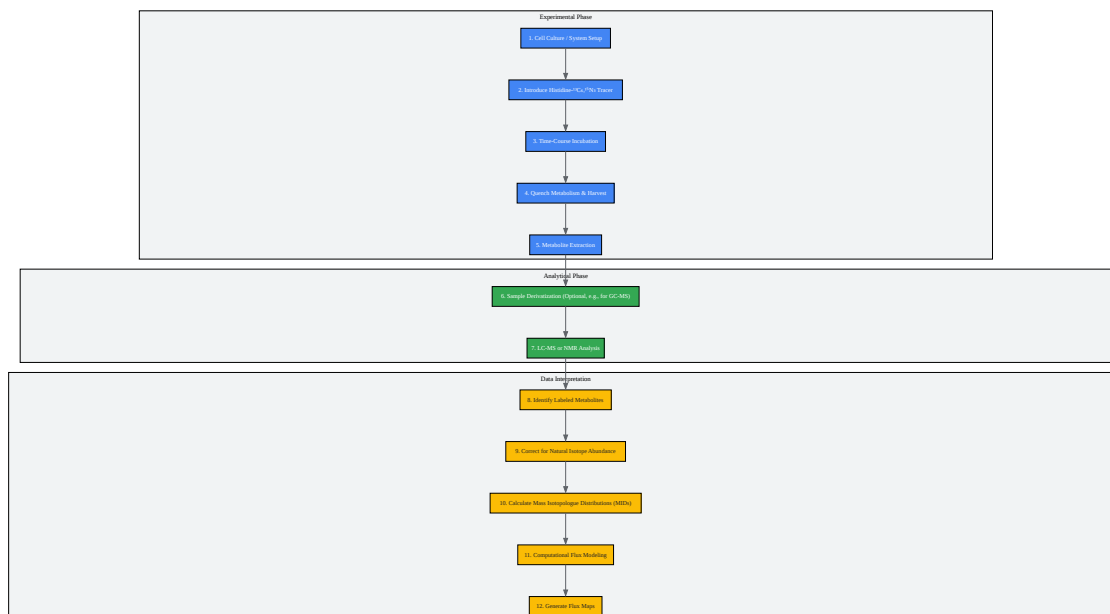
## Core Applications

- **Tracing Histidine Catabolism:** Elucidating the flux through histidine's primary degradation pathway, which leads to the production of glutamate and its subsequent entry into the TCA cycle.[3][5]

- Investigating One-Carbon Metabolism: Histidine catabolism is directly linked to the folate cycle, providing one-carbon units essential for the synthesis of purines and other vital molecules.[3] Tracing the  $^{13}\text{C}$  and  $^{15}\text{N}$  labels allows for the quantification of this contribution.
- Studying Histamine Synthesis: Histidine is the direct precursor to histamine, a key signaling molecule in immune responses and neurotransmission.[3][6] Flux analysis can determine the rate of histamine production under various conditions.[7]
- Biomarker Discovery: Understanding how histidine metabolic pathways are altered in disease states, such as cancer or metabolic disorders, can help identify novel therapeutic targets and biomarkers.[1][8]

## Experimental Workflow and Signaling Pathways

The general workflow for a flux analysis experiment using a stable isotope tracer is a multi-step process from sample preparation to data analysis.





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